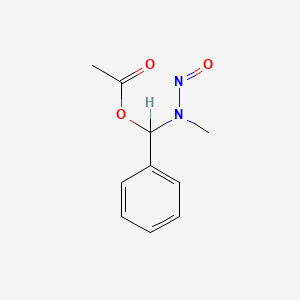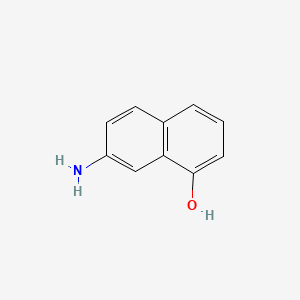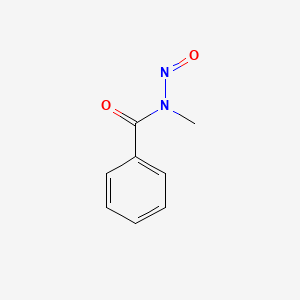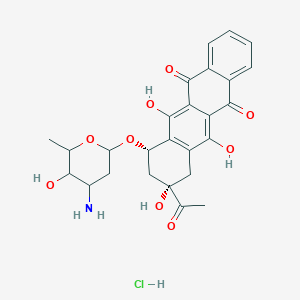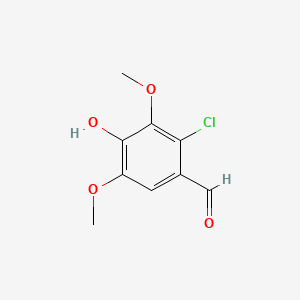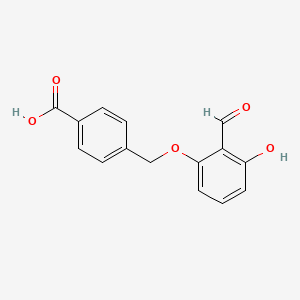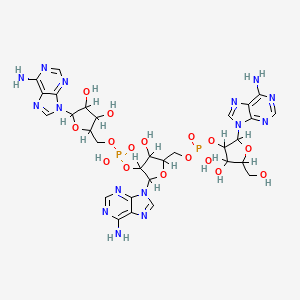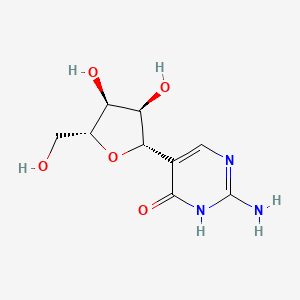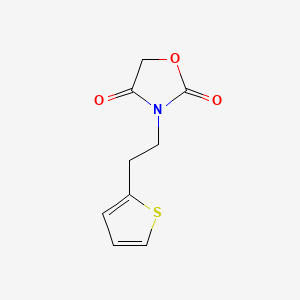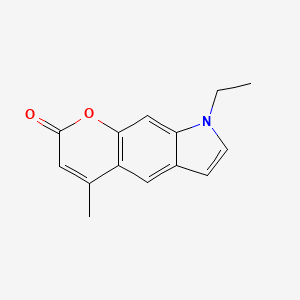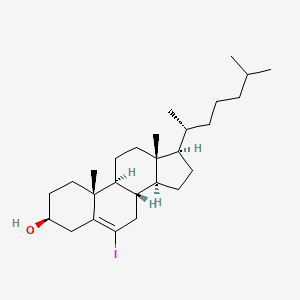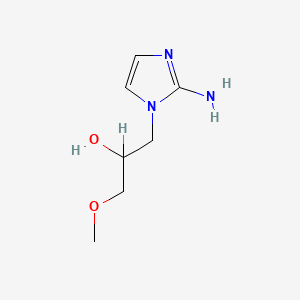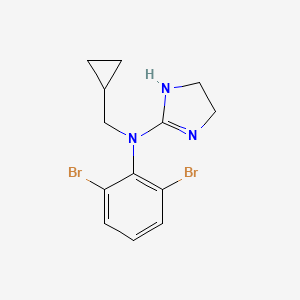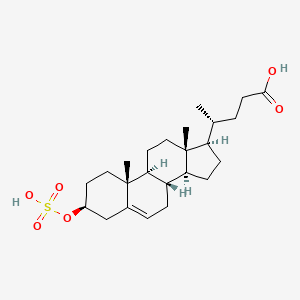![molecular formula C13H17N2O8P B1195526 N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)
N-[4-(4-nitrophenylphospho)butanoyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-nitrophenylphospho)butanoyl]alanine is an alanine derivative having a 4-(4-nitrophenylphospho)butanoyl group attached to the nitrogen of alanine. It is an alanine derivative, a C-nitro compound and an aryl phosphonate.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : Marchewka, Drozd, and Janczak (2011) studied the crystal and molecular structure of N-(4-nitrophenyl)-β-alanine. They obtained its crystalline form and compared the X-ray geometry with molecular orbital calculations. This research contributes to understanding the physical and chemical properties of this compound, which is essential for its application in scientific research (Marchewka, Drozd, & Janczak, 2011).
Synthesis Optimization : Su (2000) focused on improving the synthesis of β-4-nitrophenyl-β-alanine, a key element in combinatorial chemistry for building polypeptide compound libraries. The study identified optimal conditions for synthesizing this compound, increasing its yield and purity without additional purification (Su, 2000).
Applications in Protease Inhibition : A study by Scozzafava, Ilies, Manole, and Supuran (2000) explored the use of N-4-nitrobenzyl-beta-alanine in synthesizing inhibitors for matrix metalloproteinases and bacterial collagenase. This application is significant in the field of medicinal chemistry, particularly in developing treatments for various diseases (Scozzafava, Ilies, Manole, & Supuran, 2000).
Enzymatic Reactions and Synthesis : Börner, Rehn, Grey, and Adlercreutz (2015) investigated the use of alanine, including its derivatives, in the transaminase-catalyzed synthesis of chiral amines. This process is essential in producing high-purity amines for various scientific applications (Börner, Rehn, Grey, & Adlercreutz, 2015).
Propiedades
Fórmula molecular |
C13H17N2O8P |
|---|---|
Peso molecular |
360.26 g/mol |
Nombre IUPAC |
2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]propanoic acid |
InChI |
InChI=1S/C13H17N2O8P/c1-9(13(17)18)14-12(16)3-2-8-24(21,22)23-11-6-4-10(5-7-11)15(19)20/h4-7,9H,2-3,8H2,1H3,(H,14,16)(H,17,18)(H,21,22) |
Clave InChI |
KBXXIYHMPQZHCH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


